REACTION_SMILES
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[Cl:5][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[cH:14][cH:15]1.[OH:1][N+:2]([O-:3])=[O:4].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[O-:1][N+:2](=[O:4])[c:7]1[c:6]([Cl:5])[cH:15][cH:14][c:13]2[c:8]1[cH:9][cH:10][cH:11][n:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2ncccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1c(Cl)ccc2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |